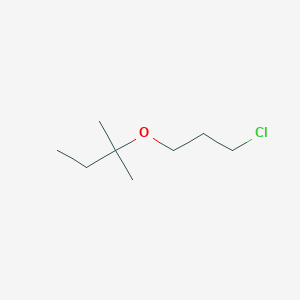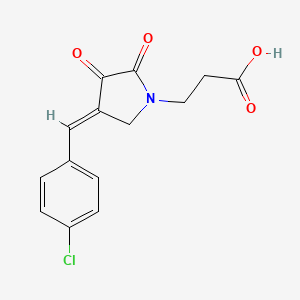
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a chlorobenzylidene group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the condensation of 4-chlorobenzaldehyde with a pyrrolidine derivative under acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acids or bases are employed to facilitate the condensation reaction, and advanced purification techniques like chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chlorobenzylidene group to a benzyl group.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(4-Hydroxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Similar structure but with a hydroxy group instead of a chlorine atom.
3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Contains a methoxy group instead of a chlorine atom.
3-(4-(4-Nitrobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Features a nitro group in place of the chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
76628-85-8 |
|---|---|
Molekularformel |
C14H12ClNO4 |
Molekulargewicht |
293.70 g/mol |
IUPAC-Name |
3-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C14H12ClNO4/c15-11-3-1-9(2-4-11)7-10-8-16(6-5-12(17)18)14(20)13(10)19/h1-4,7H,5-6,8H2,(H,17,18)/b10-7+ |
InChI-Schlüssel |
LYLGWSZBBILVAO-JXMROGBWSA-N |
Isomerische SMILES |
C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C(=O)N1CCC(=O)O |
Kanonische SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)C(=O)N1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





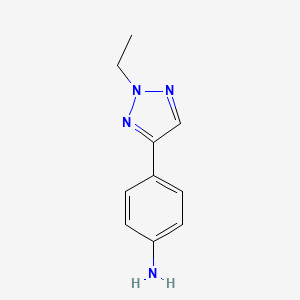
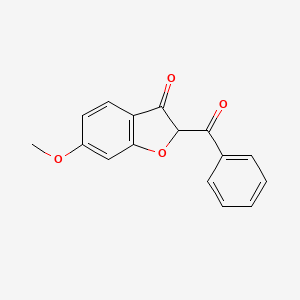

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)
![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

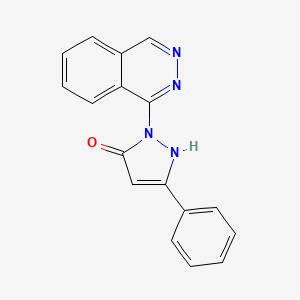
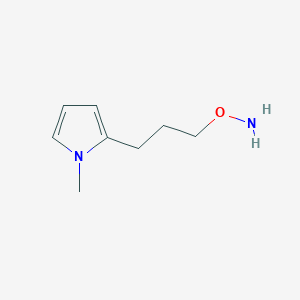
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

